molecular formula C12H13F2NO2 B1489524 4-(3,3-Difluoropiperidin-1-yl)benzoic acid CAS No. 1780679-11-9

4-(3,3-Difluoropiperidin-1-yl)benzoic acid

Cat. No.: B1489524
CAS No.: 1780679-11-9
M. Wt: 241.23 g/mol
InChI Key: HAFRFJMGQDNJFK-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropiperidin-1-yl)benzoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of benzoic acid, featuring a piperidine ring substituted with two fluorine atoms at the 3-position. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropiperidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the fluorine atoms. One common method involves the reaction of 4-chlorobenzoic acid with 3,3-difluoropiperidine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atoms and other substituents on the piperidine ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

4-(3,3-Difluoropiperidin-1-yl)benzoic acid has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially those involving fluorinated molecules.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in various industrial applications, such as the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3,3-Difluoropiperidin-1-yl)benzoic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and processes. This interaction can lead to various effects, depending on the specific target and context in which the compound is used.

Comparison with Similar Compounds

4-(3,3-Difluoropiperidin-1-yl)benzoic acid can be compared with other similar compounds, such as:

    4-(3-Fluoropiperidin-1-yl)benzoic acid: This compound has only one fluorine atom on the piperidine ring, which may result in different chemical and biological properties.

    4-(3,3-Difluoropiperidin-1-yl)phenylacetic acid: The presence of an acetic acid group instead of a benzoic acid group can alter the compound’s reactivity and applications.

    4-(3,3-Difluoropiperidin-1-yl)benzamide:

Properties

IUPAC Name

4-(3,3-difluoropiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-12(14)6-1-7-15(8-12)10-4-2-9(3-5-10)11(16)17/h2-5H,1,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFRFJMGQDNJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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